molecular formula C24H26N6O B2427480 N-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946297-35-4

N-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2427480
CAS No.: 946297-35-4
M. Wt: 414.513
InChI Key: ZCEQOAAMEUBXHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C24H26N6O and its molecular weight is 414.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O/c1-17-12-14-29(15-13-17)24-27-22(26-18-8-10-20(31-2)11-9-18)21-16-25-30(23(21)28-24)19-6-4-3-5-7-19/h3-11,16-17H,12-15H2,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEQOAAMEUBXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 946297-35-4) is a synthetic compound belonging to the pyrazolo-pyrimidine class. Its structural features suggest potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

  • Molecular Formula: C24H26N6O
  • Molecular Weight: 414.5 g/mol
  • Structure: The compound features a pyrazolo[3,4-d]pyrimidine core, substituted with a methoxyphenyl group and a piperidine moiety, which may influence its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. Pyrazolo-pyrimidines have been shown to exhibit inhibitory effects on several kinases and enzymes involved in cell signaling pathways, which are critical in cancer progression and microbial resistance.

Anticancer Activity

Recent studies indicate that compounds with a pyrazolo[3,4-d]pyrimidine scaffold demonstrate significant anticancer properties. For instance, a related study synthesized a series of pyrazole derivatives that exhibited potent antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The mechanism often involves the inhibition of cell cycle progression and induction of apoptosis through modulation of key signaling pathways such as PI3K/Akt and MAPK .

Antitubercular Activity

The compound's structural similarities to known antitubercular agents suggest potential efficacy against Mycobacterium tuberculosis. In related research, derivatives of pyrazolo-pyrimidine were evaluated for their inhibitory effects on M. tuberculosis, demonstrating IC50 values ranging from 1.35 to 2.18 μM. These findings highlight the importance of further exploring this compound as a candidate for anti-tuberculosis therapy .

Study 1: Anticancer Efficacy

A recent study involved the synthesis and evaluation of various pyrazolo derivatives against cancer cell lines. The results showed that certain derivatives exhibited IC50 values as low as 20 nM against B cell proliferation. This suggests that modifications to the pyrazolo structure can enhance anticancer activity significantly .

Study 2: Antitubercular Properties

In another study focused on developing new antitubercular agents, compounds similar to this compound were synthesized and tested against M. tuberculosis. The most active compounds showed promising results with IC90 values indicating effective inhibition at low concentrations .

Research Findings Summary Table

Compound NameTarget DiseaseIC50 (μM)Mechanism of Action
This compoundCancer (Breast)~20Inhibition of cell proliferation
Similar Pyrazolo DerivativeTuberculosis1.35 - 2.18Inhibition of M. tuberculosis growth

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives, including N-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, as promising anticancer agents. Research indicates that these compounds inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis induction .

Inhibition of Protein Kinases

This compound has been shown to inhibit specific protein kinases, such as Kit protein kinases. This inhibition is crucial for developing treatments for diseases like cancer and certain genetic disorders where these kinases are overactive. The ability to selectively target these kinases suggests a potential role in targeted cancer therapies .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Studies have explored its effectiveness in conditions such as rheumatoid arthritis and other inflammatory disorders. The anti-inflammatory mechanism may involve the suppression of pro-inflammatory cytokines and modulation of immune responses .

Case Studies

StudyFindings
Zhong et al. (2014)Investigated the synthesis and anti-ischaemic activity of related compounds, suggesting potential cardiovascular benefits .
PMC Article (2016)Reviewed compounds with anticancer properties, emphasizing the role of pyrazolo[3,4-d]pyrimidines in inhibiting tumor growth .
Hybrid Drugs Review (2021)Discussed advancements in hybrid drug design, highlighting compounds that show promise against various cancer types .

Q & A

Q. Table 1: Reaction Optimization Parameters

StepSolventTemperatureCatalyst/BaseYield (%)
Nucleophilic SubstitutionAcetonitrile80–90°CNone64–77
AminationDMF100–120°CK₂CO₃60–85

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 7.0–8.2 ppm) and methoxy groups (δ 3.7–3.8 ppm). Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • X-ray Crystallography : Resolve dihedral angles between pyrimidine and aryl rings (e.g., 12.8° for phenyl groups) to confirm stereoelectronic effects .
  • IR Spectroscopy : Identify NH stretches (~3100 cm⁻¹) and C=O/C=N vibrations (1580–1620 cm⁻¹) to verify functional groups .

Q. Table 2: Key NMR Assignments (DMSO-<i>d</i>6)

Proton/Groupδ (ppm)MultiplicityReference
Pyrimidine H-56.94Singlet
4-Methoxyphenyl7.02–7.71Doublet
NH (pyrimidine)11.89Singlet

Basic: What pharmacological activities have been observed in structurally related compounds?

Methodological Answer:

  • Anti-inflammatory Activity : Analogues with aryloxy/alkoxy substitutions show COX-2 inhibition (IC₅₀: 0.5–2.0 µM) in RAW 264.7 macrophage assays .
  • Antimicrobial Activity : Pyrimidine derivatives exhibit MIC values of 8–32 µg/mL against <i>S. aureus</i> and <i>C. albicans</i> via membrane disruption .
  • Enzyme Inhibition : Fluorinated analogues inhibit cholinesterase (AChE IC₅₀: 1.8 µM) via π-π stacking interactions .

Advanced: How can researchers resolve contradictions in spectral or crystallographic data?

Methodological Answer:

  • Multi-Technique Validation : Combine X-ray (to confirm bond lengths/angles) with NMR/IR to resolve ambiguities. For example, conflicting NH signals in NMR can be validated via hydrogen bonding patterns in crystallography .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .

Advanced: How can computational methods accelerate reaction design for novel derivatives?

Methodological Answer:

  • Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian) to identify low-energy transition states and optimize substituent placement .
  • Machine Learning : Train models on existing pyrazolo[3,4-d]pyrimidine reaction databases to predict regioselectivity in nucleophilic substitutions .

Advanced: What mechanistic insights govern regioselectivity in nucleophilic substitutions?

Methodological Answer:

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl at C-6) direct nucleophiles to C-4 via σ-hole interactions .
  • Steric Factors : Bulky substituents (e.g., 4-methylpiperidine) favor axial attack, reducing steric hindrance at C-6 .

Advanced: What in vitro/in vivo models evaluate therapeutic potential?

Methodological Answer:

  • In Vitro :
    • Cancer : MTT assays using HeLa or MCF-7 cells (IC₅₀: 10–50 µM) .
    • Inflammation : LPS-induced TNF-α suppression in THP-1 monocytes .
  • In Vivo :
    • Murine Models : Adjuvant-induced arthritis (dose: 10–50 mg/kg, oral) for anti-inflammatory efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.